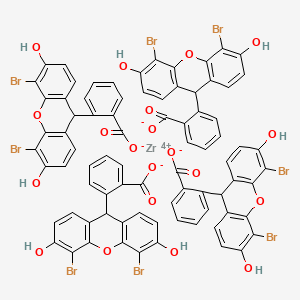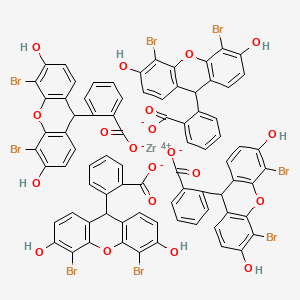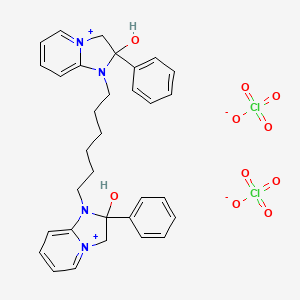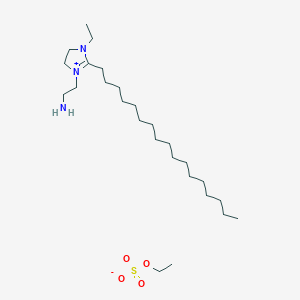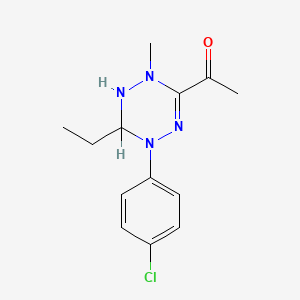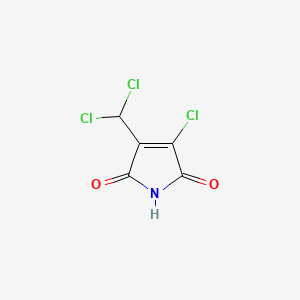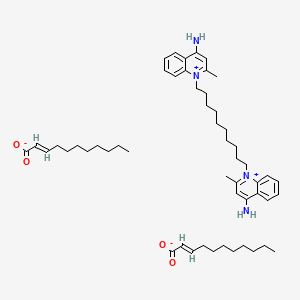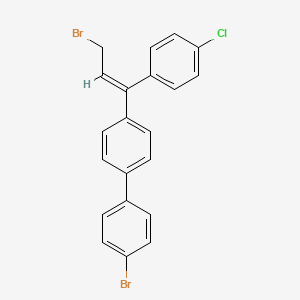
(Z)-4-Bromo-4'-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Bromo-4’-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1’-biphenyl is a complex organic compound characterized by the presence of bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Bromo-4’-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1’-biphenyl typically involves multiple steps, including halogenation and coupling reactions. The reaction conditions often require the use of catalysts such as copper or manganese and solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Bromo-4’-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted biphenyl derivatives, while oxidation reactions can produce corresponding ketones or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-Bromo-4’-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1’-biphenyl is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development and medicinal chemistry research. It may exhibit properties such as anti-inflammatory or anticancer activity, although further studies are needed to confirm these effects .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (Z)-4-Bromo-4’-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and require further research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,1’4’,1’'-terphenyl: Similar in structure but lacks the propenyl group.
4-Methyl-1,1’4’,1’'-terphenyl: Contains a methyl group instead of bromine and chlorine.
Uniqueness
(Z)-4-Bromo-4’-(3-bromo-1-(4-chlorophenyl)-1-propenyl)-1,1’-biphenyl is unique due to its combination of bromine, chlorine, and propenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
94094-71-0 |
|---|---|
Molecular Formula |
C21H15Br2Cl |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-[(Z)-3-bromo-1-[4-(4-bromophenyl)phenyl]prop-1-enyl]-4-chlorobenzene |
InChI |
InChI=1S/C21H15Br2Cl/c22-14-13-21(18-7-11-20(24)12-8-18)17-3-1-15(2-4-17)16-5-9-19(23)10-6-16/h1-13H,14H2/b21-13- |
InChI Key |
YHLUVFQCHVUOSO-BKUYFWCQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)/C(=C/CBr)/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(=CCBr)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


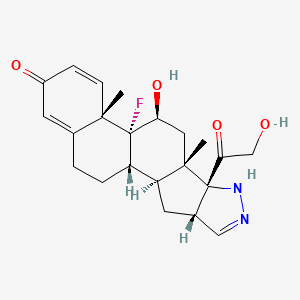
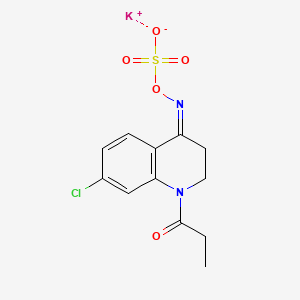
![4-[benzyl(methyl)amino]-2-chloro-5-methoxybenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12695826.png)
